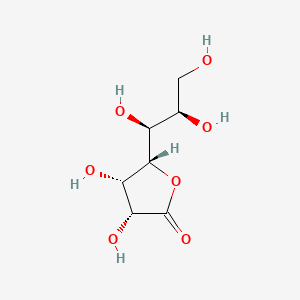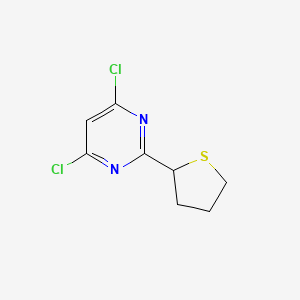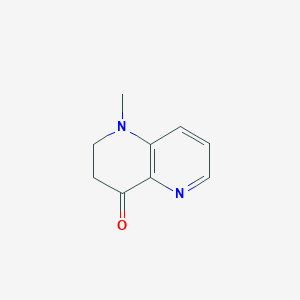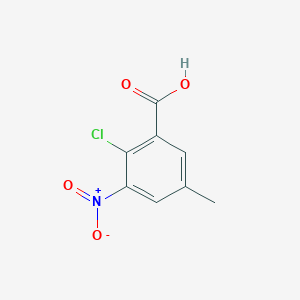
D-Glycero-L-manno-heptono-gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glycero-L-manno-heptono-gamma-lactone is a chemical compound with the empirical formula C7H12O7 and a molecular weight of 208.17 g/mol . It is a lactone, which is a cyclic ester, and contains multiple hydroxyl groups. This compound is known for its role in various biochemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Glycero-L-manno-heptono-gamma-lactone can be synthesized through several methods. One common approach involves the oxidation of D-glycero-L-manno-heptose, followed by cyclization to form the lactone ring . The reaction typically requires specific conditions, such as the presence of an oxidizing agent like sodium periodate and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the precursor sugars, which are then chemically converted to the desired lactone through a series of controlled reactions .
Analyse Chemischer Reaktionen
Types of Reactions
D-Glycero-L-manno-heptono-gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: Hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Heptonic acids.
Reduction: Heptanol derivatives.
Substitution: Ester and ether derivatives.
Wissenschaftliche Forschungsanwendungen
D-Glycero-L-manno-heptono-gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the study of carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of D-Glycero-L-manno-heptono-gamma-lactone involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions are crucial for understanding its role in metabolic pathways and its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glycero-D-manno-heptose: A similar compound with a different stereochemistry.
L-Glycero-D-manno-heptose: Another stereoisomer with distinct properties.
Heptonic acids: Oxidized derivatives of heptono-gamma-lactones.
Uniqueness
D-Glycero-L-manno-heptono-gamma-lactone is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which make it a versatile intermediate in various chemical reactions. Its ability to form stable cyclic structures also distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
22404-04-2 |
|---|---|
Molekularformel |
C7H12O7 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2R)-1,2,3-trihydroxypropyl]oxolan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3+,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
VIVCRCODGMFTFY-PHYPRBDBSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3AR,8aS)-2-(pyrazin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B15219779.png)
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)



![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)


![Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B15219831.png)
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)

![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)

